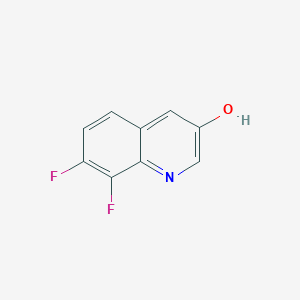

7,8-Difluoroquinolin-3-ol

Description

BenchChem offers high-quality 7,8-Difluoroquinolin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,8-Difluoroquinolin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7,8-difluoroquinolin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-7-2-1-5-3-6(13)4-12-9(5)8(7)11/h1-4,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRUKTJMDNQDGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C=C21)O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314012-52-6 |

Source

|

| Record name | 7,8-difluoroquinolin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7,8-Difluoroquinolin-3-ol: A Privileged Scaffold for Drug Discovery

Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its inherent structural features, including a weakly basic nitrogen atom and an extended aromatic system, provide a versatile template for designing compounds with a wide array of biological activities.[2][3] Quinoline derivatives have found clinical success as antimalarials (e.g., chloroquine), antibacterials (e.g., ciprofloxacin), and anticancer agents (e.g., topotecan).[4] The strategic introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate key drug-like properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated quinoline scaffolds, such as 7,8-Difluoroquinolin-3-ol, are of significant interest to researchers and drug development professionals. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of 7,8-Difluoroquinolin-3-ol.

Physicochemical Properties of 7,8-Difluoroquinolin-3-ol

| Property | Value (Quinolin-3-ol) | Predicted/Inferred Value (7,8-Difluoroquinolin-3-ol) | Source |

| Molecular Formula | C₉H₇NO | C₉H₅F₂NO | - |

| Molecular Weight | 145.16 g/mol | 181.14 g/mol | - |

| Appearance | Light brown crystalline powder | Predicted to be a crystalline solid | [5] |

| pKa | 4.28 (at 20°C) | Predicted to be lower (more acidic) than 4.28 due to the electron-withdrawing nature of the two fluorine atoms. | [5][6] |

| Solubility | 587.9 mg/L in water (at 20°C) | The effect of difluorination on aqueous solubility is complex and difficult to predict without experimental data. It could either increase or decrease depending on the interplay between increased polarity and potential changes in crystal lattice energy. | [5] |

| LogP | - | Predicted XlogP of 2.0 | - |

Causality Behind Property Predictions:

-

pKa: The two fluorine atoms on the benzene ring are strongly electron-withdrawing. This effect is transmitted through the aromatic system, decreasing the electron density on the quinoline nitrogen and the hydroxyl oxygen. This inductive effect stabilizes the corresponding phenoxide anion, making the hydroxyl group more acidic and thus lowering the pKa compared to the unsubstituted quinolin-3-ol.

-

Solubility: Fluorine substitution can have a variable impact on solubility. While the C-F bond is polar, the overall effect on aqueous solubility is influenced by factors such as the molecule's overall polarity, its ability to form hydrogen bonds, and its crystal packing energy.

Proposed Synthesis of 7,8-Difluoroquinolin-3-ol

While a specific, detailed protocol for the synthesis of 7,8-Difluoroquinolin-3-ol is not explicitly documented in the reviewed literature, a robust synthetic route can be proposed based on established methods for synthesizing substituted quinolinols. The Combes quinoline synthesis offers a straightforward approach.

Proposed Synthetic Workflow:

A proposed synthetic workflow for 7,8-Difluoroquinolin-3-ol.

Step-by-Step Methodology:

-

Condensation of 2,3-Difluoroaniline with Diethyl Malonate:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,3-difluoroaniline (1 equivalent) and diethyl malonate (1.2 equivalents).

-

Heat the mixture at 140-150 °C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess diethyl malonate can be removed under reduced pressure to yield the intermediate enamine.

-

-

Thermal Cyclization:

-

The crude enamine from the previous step is added to a high-boiling point solvent such as diphenyl ether.

-

The mixture is heated to a high temperature (typically 240-260 °C) to induce cyclization. This step should be performed in a well-ventilated fume hood.

-

The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature.

-

-

Hydrolysis and Decarboxylation:

-

The cyclized product, a 4-hydroxy-3-carbethoxy-7,8-difluoroquinoline, is then subjected to hydrolysis and decarboxylation.

-

This can be achieved by heating the crude product in a strong aqueous acid (e.g., 48% HBr) or a strong base (e.g., 20% NaOH) followed by acidic workup.

-

The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

-

Purification:

-

After cooling, the reaction mixture is neutralized, and the crude 7,8-Difluoroquinolin-3-ol precipitates.

-

The solid is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

-

Self-Validating System: The purity and identity of the synthesized 7,8-Difluoroquinolin-3-ol should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and recorded.

Chemical Reactivity and Derivatization Potential

The 7,8-Difluoroquinolin-3-ol scaffold possesses several reactive sites that can be exploited for the synthesis of a diverse library of derivatives.

Potential reaction pathways for 7,8-Difluoroquinolin-3-ol.

-

Reactions at the Hydroxyl Group:

-

O-Alkylation: The phenolic hydroxyl group can be readily alkylated using various alkyl halides in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) to yield the corresponding ether derivatives.[7][8] The choice of base can be critical for achieving good yields.[8]

-

O-Acylation: Ester derivatives can be synthesized by reacting 7,8-Difluoroquinolin-3-ol with acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine.

-

-

Electrophilic Aromatic Substitution:

-

Electrophilic substitution on the quinoline ring is a complex process. The pyridine ring is generally deactivated towards electrophilic attack. Therefore, substitution is expected to occur on the benzene ring.[9] The directing effects of the hydroxyl group (ortho-, para-directing) and the fluorine atoms (ortho-, para-directing and deactivating) will influence the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions. The most likely positions for electrophilic attack are C-5 and C-6, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

-

Potential Applications in Drug Discovery

The 7,8-Difluoroquinolin-3-ol scaffold is a promising starting point for the development of novel therapeutic agents due to the established biological activities of related quinoline derivatives.

-

Anticancer Activity: Numerous fluorinated quinoline derivatives have demonstrated potent anticancer properties.[10][11] They can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The presence of the difluoro substitution pattern in 7,8-Difluoroquinolin-3-ol may enhance its potential as an anticancer scaffold.

-

Antimicrobial Activity: Quinolines are well-known for their antimicrobial properties.[3] The fluoroquinolone class of antibiotics is a prime example. Derivatives of 7,8-Difluoroquinolin-3-ol could be explored for their activity against a range of bacterial and fungal pathogens.[12]

-

Anti-inflammatory Activity: Certain quinoline derivatives have shown anti-inflammatory effects.[2] The 7,8-Difluoroquinolin-3-ol core could be elaborated to design novel anti-inflammatory agents.

-

Neuroprotective Agents: The quinoline scaffold is also present in compounds with neuroprotective properties. Further investigation into derivatives of 7,8-Difluoroquinolin-3-ol for applications in neurodegenerative diseases could be a fruitful area of research.

Conclusion

7,8-Difluoroquinolin-3-ol is a fascinating and underexplored molecule with significant potential in medicinal chemistry and drug discovery. While experimental data on its basic properties are currently sparse, this guide has provided a comprehensive overview based on the properties of its parent compound and the well-understood principles of physical organic chemistry. The proposed synthetic route and the discussion of its reactivity offer a solid foundation for researchers to begin exploring the chemistry of this promising scaffold. The diverse biological activities associated with the broader family of fluorinated quinolines strongly suggest that 7,8-Difluoroquinolin-3-ol and its derivatives are worthy of further investigation as potential therapeutic agents.

References

-

3-QUINOLINOL - ChemBK. (2024). Available at: [Link]

-

Chapter 7_Quinolines and Isoquinolines.pdf. Available at: [Link]

-

3-Hydroxyquinoline | C9H7NO | CID 11376 - PubChem. Available at: [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Available at: [Link]

-

Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - ResearchGate. Available at: [Link]

-

Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Available at: [Link]

-

Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed. Available at: [Link]

-

Quinoline - mVOC 4.0. Available at: [Link]

-

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. Available at: [Link]

-

(PDF) Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available at: [Link]

-

α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one - NIH. Available at: [Link]

-

The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Available at: [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available at: [Link]

-

Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Request PDF - ResearchGate. Available at: [Link]

-

electrophilic substitution reaction of quinoline and isoquinoline - YouTube. Available at: [Link]

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC - NIH. Available at: [Link]

-

Quinoline - Wikipedia. Available at: [Link]

-

Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation - PMC - NIH. Available at: [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. Available at: [Link]

-

Quinoline | C9H7N | CID 7047 - PubChem. Available at: [Link]

-

Reaction conditions for O-alkylation of (E)-2-styryl quino- line-4-ol - ResearchGate. Available at: [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. Available at: [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. Available at: [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. jddtonline.info [jddtonline.info]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. chembk.com [chembk.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

7,8-Difluoroquinolin-3-ol CAS number 1314012-52-6

An In-Depth Technical Guide to 7,8-Difluoroquinolin-3-ol (CAS: 1314012-52-6)

Abstract

7,8-Difluoroquinolin-3-ol is a fluorinated heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide therapeutic index, including antibacterial and anticancer agents.[1][2] The introduction of fluorine atoms to the quinoline ring is a well-established strategy for modulating a molecule's physicochemical and pharmacokinetic properties, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] This guide provides a comprehensive technical overview of 7,8-Difluoroquinolin-3-ol, presenting its physicochemical characteristics, a proposed synthetic pathway, and a forward-looking analysis of its potential biological activities and applications in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals interested in exploring novel fluorinated quinoline derivatives.

The Fluoroquinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system is a bicyclic aromatic heterocycle that has proven to be an exceptionally versatile scaffold in the development of therapeutic agents. Its derivatives have demonstrated a vast range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[5][6] A significant breakthrough in the evolution of this scaffold was the introduction of fluorine substituents, which gave rise to the highly successful fluoroquinolone class of antibiotics.[4][7]

The strategic placement of fluorine can profoundly influence a molecule's properties:

-

Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the compound's half-life.

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions, enhancing binding to target proteins.

-

Lipophilicity and Permeability: Fluorination can increase lipophilicity, which may improve cell membrane penetration and oral bioavailability.

The specific compound, 7,8-Difluoroquinolin-3-ol, combines the privileged quinoline core with two adjacent fluorine atoms on the benzene ring and a hydroxyl group on the pyridine ring. This unique substitution pattern suggests potential for novel biological activity, distinguishing it from more common 6-fluoro or 7-chloro substituted quinolones. The 3-hydroxy moiety, in particular, offers a potential site for further chemical modification or could play a direct role in target binding.

Physicochemical and Structural Profile

The fundamental properties of 7,8-Difluoroquinolin-3-ol are summarized below. These data are compiled from publicly available chemical databases and computational predictions.

| Property | Value | Source |

| CAS Number | 1314012-52-6 | [[“]] |

| Molecular Formula | C₉H₅F₂NO | [9] |

| Molecular Weight | 181.14 g/mol | [[“]] |

| Monoisotopic Mass | 181.03392 Da | [10] |

| IUPAC Name | 7,8-difluoroquinolin-3-ol | [9] |

| SMILES | OC1=CC2=CC=C(F)C(F)=C2N=C1 | [[“]] |

| Predicted XlogP | 2.0 | [10] |

| Appearance | Expected to be a solid at room temperature | - |

| Storage | Sealed in dry, room temperature | [11] |

Synthesis and Characterization

Proposed Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a highly effective method for constructing the 4-hydroxyquinoline core from an aniline derivative and a malonic ester derivative.[1] For the synthesis of 7,8-Difluoroquinolin-3-ol (which exists in tautomeric equilibrium with its 3-oxo form), the logical starting materials are 2,3-difluoroaniline and diethyl ethoxymethylenemalonate (DEEM).

The proposed workflow involves two key stages:

-

Condensation: Nucleophilic substitution of the ethoxy group of DEEM by 2,3-difluoroaniline to form the intermediate diethyl 2-((2,3-difluorophenyl)amino)methylenemalonate.

-

Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate, which closes the pyridine ring. This is typically performed in a high-boiling solvent like Dowtherm A or mineral oil.[13] Subsequent hydrolysis and decarboxylation would yield the target molecule, though for a 3-hydroxyquinoline, the pathway is slightly different from the classic 4-hydroxyquinoline synthesis, often involving different malonic precursors or subsequent modifications. A more direct approach to the 3-hydroxy scaffold can be achieved through variations of the Conrad-Limpach synthesis.[3][9]

However, adapting the Gould-Jacobs principle provides a solid foundation for a synthetic approach.

Caption: Proposed Gould-Jacobs pathway for 7,8-Difluoroquinolin-3-ol synthesis.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Diethyl 2-((2,3-difluorophenyl)amino)methylenemalonate

-

To a round-bottom flask, add 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 100-120°C for 2-3 hours, monitoring the reaction by TLC until the aniline is consumed.

-

Cool the reaction mixture to room temperature. The intermediate product may crystallize upon cooling or can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Thermal Cyclization, Hydrolysis, and Decarboxylation

-

Add the purified intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A in a flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approx. 250-260°C) for 30-60 minutes.[13]

-

Cool the mixture and dilute with a non-polar solvent like hexane to precipitate the cyclized ester product. Filter and wash the solid.

-

Suspend the crude ester in a 10% aqueous sodium hydroxide solution and reflux for 2-4 hours to achieve hydrolysis.

-

Cool the solution and carefully acidify with concentrated HCl to a pH of ~2-3 to precipitate the carboxylic acid.

-

Filter the acid and heat it above its melting point until gas evolution (CO₂) ceases, yielding the final 7,8-Difluoroquinolin-3-ol. Purify by recrystallization.

Expected Spectroscopic Characterization

The successful synthesis of 7,8-Difluoroquinolin-3-ol would be confirmed using standard spectroscopic techniques. Based on its structure and data from analogous compounds, the following signatures are expected:

-

¹H NMR (in DMSO-d₆): The spectrum would be complex due to fluorine coupling. Expected signals include distinct aromatic protons on both rings, with splitting patterns influenced by adjacent protons and fluorine atoms (H-F coupling). A broad singlet for the hydroxyl proton (OH) would likely appear downfield (>9.0 ppm). Aromatic protons would likely resonate in the 7.0-8.5 ppm range.[14][15]

-

¹³C NMR (in DMSO-d₆): Nine distinct carbon signals are expected. Carbons bonded to fluorine (C7, C8) will appear as doublets with large C-F coupling constants. The carbon bearing the hydroxyl group (C3) and other carbons in the heterocyclic ring will also be identifiable.

-

¹⁹F NMR: Two distinct signals corresponding to the fluorine atoms at C7 and C8 would be observed. Their chemical shifts and coupling patterns would confirm their positions on the aromatic ring.[16]

-

IR Spectroscopy (ATR): Key absorption bands would include a broad O-H stretch (~3200-3400 cm⁻¹), C=C and C=N stretching in the aromatic region (~1500-1650 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).

-

Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ would be observed at m/z 182.0412.

Postulated Biological Activity and Therapeutic Potential

The structure of 7,8-Difluoroquinolin-3-ol strongly suggests it could be a potent bioactive molecule, primarily as an antibacterial or anticancer agent.

Potential as an Antibacterial Agent: DNA Gyrase Inhibition

The fluoroquinolone scaffold is synonymous with antibacterial activity via the inhibition of bacterial type II topoisomerases, namely DNA gyrase (GyrA/GyrB) and topoisomerase IV.[17] These enzymes are essential for bacterial DNA replication, and their inhibition leads to DNA fragmentation and cell death.[4][11]

The core pharmacophore for this activity includes the bicyclic quinolone ring and the C3-carboxylic acid (or a bioisostere like the 3-hydroxyl group). It is highly probable that 7,8-Difluoroquinolin-3-ol acts as a DNA gyrase inhibitor. The fluorine atoms at C7 and C8 could enhance binding within the enzyme-DNA complex and improve cell penetration into bacterial cells.

Caption: General mechanism of DNA gyrase inhibition by fluoroquinolones.

Potential as an Anticancer Agent: Kinase Inhibition

The quinoline scaffold is also prevalent in a number of approved anticancer drugs that function as protein kinase inhibitors.[18] Kinases are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers. Many quinoline-based drugs target the ATP-binding site of kinases like EGFR, VEGFR, and Abl kinase.[5][19][20][21]

The 7,8-difluoro substitution pattern could confer selectivity and potency against specific kinases. The 3-hydroxyl group can serve as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the kinase active site. Therefore, 7,8-Difluoroquinolin-3-ol is a strong candidate for screening against a panel of cancer-relevant kinases.

Caption: General mechanism of competitive tyrosine kinase inhibition.

Recommended Experimental Workflows for Target Validation

For researchers seeking to investigate the therapeutic potential of 7,8-Difluoroquinolin-3-ol, the following experimental workflows are recommended as a starting point.

In Vitro Antibacterial Screening Workflow

-

Minimum Inhibitory Concentration (MIC) Assays: Determine the MIC against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria using broth microdilution methods.

-

DNA Gyrase Inhibition Assay: If antibacterial activity is confirmed, perform an in vitro DNA supercoiling assay using purified E. coli DNA gyrase to confirm the mechanism of action.[7][17] The concentration required to inhibit 50% of the enzyme's activity (IC₅₀) should be determined.

-

Cytotoxicity Assay: Evaluate the compound's toxicity against a mammalian cell line (e.g., HEK293, HepG2) to establish a preliminary therapeutic index.

In Vitro Anticancer Screening Workflow

-

Multi-cell Line Cytotoxicity Screen: Screen the compound for antiproliferative activity against a panel of human cancer cell lines from different tissues (e.g., NCI-60 panel). Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

-

Kinase Inhibition Profiling: If potent cytotoxicity is observed, profile the compound against a broad panel of recombinant human kinases (e.g., a 96-well kinase panel) to identify primary targets and assess selectivity. Determine IC₅₀ values for the most potently inhibited kinases.

-

Mechanism of Action Studies: For promising hits, conduct further cellular assays. This could include Western blotting to assess the phosphorylation status of the target kinase's downstream substrates, cell cycle analysis, and apoptosis assays (e.g., Annexin V staining).

Conclusion

7,8-Difluoroquinolin-3-ol (CAS: 1314012-52-6) is a sparsely studied but highly promising chemical entity. Its structure combines the pharmacologically privileged quinoline core with a unique difluorination pattern that is known to enhance drug-like properties. Based on extensive precedent from the broader classes of fluoroquinolones and quinoline-based kinase inhibitors, this compound warrants significant investigation as a potential lead for novel antibacterial and anticancer therapeutics. The proposed synthetic route provides a clear path to obtaining the material for study, and the recommended screening workflows offer a logical framework for elucidating its biological function and therapeutic potential. Further research into this and related difluoroquinolinols could uncover next-generation agents to combat antimicrobial resistance and cancer.

References

- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

- Efthimiadou, E. K., et al. (2007). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 288-295.

- Forster, M., et al. (2008). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds.

- Barnard, F. M., et al. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(10), 3473-3479.

- Watanabe, M., et al. (2023). Exploration of the novel fluoroquinolones with high inhibitory effect against quinolone-resistant DNA gyrase of Salmonella Typhimurium. Microbiology Spectrum, 11(6), e01633-23.

-

Doron Scientific. (2023). 7,8-Difluoroquinolin-3-ol. Retrieved from [Link]

- Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.

-

PubChem. (n.d.). 7,8-Difluoroquinolin-3-ol. Retrieved from [Link]

- Rosso, E. (2010). Synthesis of 8-aminoquinolines as inhibitors of tyrosine kinases. University of Zurich.

- MDPI. (2018). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

- Al-Hussain, S. A., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Molecules, 29(14), 3328.

-

ResearchGate. (2024). Selected quinoline based EGFR tyrosine kinase inhibitors. Retrieved from [Link]

- Google Patents. (2003).

-

PubChemLite. (n.d.). 7,8-difluoroquinolin-3-ol (C9H5F2NO). Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

- Journal of Population Therapeutics and Clinical Pharmacology. (2023).

-

Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

-

CoLab. (2024). Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. Retrieved from [Link]

-

SpectraBase. (n.d.). 8-Fluoro-quinoline. Retrieved from [Link]

- Le, T. N., et al. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 8(7), 481-484.

- Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6596.

- RSC Publishing. (2015). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances, 5(105), 86326-86333.

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,6-difluoro-3-hydroxybenzamide-8-hydroxyquinoline derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shifts (ppm) in 1 H NMR spectra of the complexes. Retrieved from [Link]

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

-

PMC. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. jptcp.com [jptcp.com]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. synarchive.com [synarchive.com]

- 10. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gould-Jacobs Reaction [drugfuture.com]

- 13. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 17. journals.asm.org [journals.asm.org]

- 18. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijmphs.com [ijmphs.com]

- 20. Synthesis of 8-aminoquinolines as inhibitors of tyrosine kinases [iris.unive.it]

- 21. researchgate.net [researchgate.net]

Synthesis of 7,8-Difluoroquinolin-3-ol

An In-depth Technical Guide to the

Prepared by: Gemini, Senior Application Scientist

**Executive Summary

This guide provides a comprehensive, technically-grounded methodology for the synthesis of 7,8-Difluoroquinolin-3-ol, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The quinoline core, particularly when functionalized with fluorine atoms, is a privileged structure found in numerous therapeutic agents. This document details a robust and efficient synthetic pathway commencing from the readily available starting material, 2,3-difluoroaniline. The proposed route leverages a modern, metal-catalyzed intramolecular cyclization of a custom-synthesized N-propargyl aniline intermediate. This strategy is designed for high regioselectivity and functional group tolerance. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the underlying chemical principles that govern the experimental choices, ensuring both reproducibility and a deep understanding of the process.

Introduction: Significance of the Fluoroquinoline Scaffold

The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1][2] The introduction of fluorine atoms onto the carbocyclic ring, as seen in 7,8-Difluoroquinolin-3-ol, profoundly influences the molecule's physicochemical and biological properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby improving pharmacokinetic profiles.

Specifically, the 7,8-difluoro substitution pattern is of interest for creating analogues of potent fluoroquinolone antibiotics. While most classical synthetic routes like the Gould-Jacobs reaction reliably produce 4-hydroxyquinolines, the synthesis of the 3-hydroxy isomer presents a distinct chemical challenge.[3][4] The 3-hydroxyquinoline moiety offers a unique vector for further chemical derivatization, serving as a critical synthon for novel drug candidates. This guide outlines a rational, modern synthetic approach to access this valuable compound with high fidelity.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 7,8-Difluoroquinolin-3-ol suggests a disconnection strategy centered on the formation of the heterocyclic pyridine ring. The most strategic bond disconnection is between the nitrogen (N1) and the adjacent carbon (C8a), and between C3 and C4, which points to an intramolecular cyclization of an N-substituted aniline precursor.

This leads to a key intermediate: an N-(3-hydroxyprop-2-yn-1-yl)aniline derivative. This intermediate, in turn, can be constructed from two primary building blocks: 2,3-difluoroaniline and a suitable three-carbon electrophile, such as a propargyl alcohol derivative .

To ensure the success of the key cyclization step and prevent unwanted side reactions of the free hydroxyl group, it is prudent to employ a protecting group strategy. A tert-butyldimethylsilyl (TBDMS) ether is an ideal choice due to its ease of installation, stability under the planned reaction conditions, and facile removal in the final step.

Caption: Retrosynthetic pathway for 7,8-Difluoroquinolin-3-ol.

Proposed Synthetic Pathway

The forward synthesis is designed as a three-step sequence: (I) Synthesis of the N-alkynyl aniline intermediate, (II) Gold-catalyzed 6-endo-dig intramolecular cyclization, and (III) Deprotection to yield the final product. This pathway is predicated on the well-documented electrophilic cyclization of N-(2-alkynyl)anilines, a powerful method for constructing the quinoline core under mild conditions.[1][2][5]

// Nodes Start_Aniline [label="2,3-Difluoroaniline"]; Start_Propargyl [label="3-Bromo-1-((tert-butyldimethylsilyl)oxy)propyne"]; Intermediate [label="N-(3-((tert-butyldimethylsilyl)oxy)prop-2-yn-1-yl)\n-2,3-difluoroaniline", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclized [label="7,8-Difluoro-3-((tert-butyldimethylsilyl)oxy)quinoline", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Product [label="7,8-Difluoroquinolin-3-ol", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges {rank=same; Start_Aniline; Start_Propargyl} Start_Aniline -> Intermediate [label="Step I: N-Alkylation\n(NaH, DMF)"]; Start_Propargyl -> Intermediate; Intermediate -> Cyclized [label="Step II: Cyclization\n(AuCl3, CH3CN)"]; Cyclized -> Final_Product [label="Step III: Deprotection\n(TBAF, THF)"]; }

Caption: Proposed three-step synthesis of 7,8-Difluoroquinolin-3-ol.

Mechanistic Insight: The Gold-Catalyzed Cyclization

The key transformation is the gold(III)-catalyzed intramolecular cyclization. Gold catalysts are exceptionally effective in activating alkyne systems towards nucleophilic attack due to their high carbophilicity. The proposed mechanism proceeds as follows:

-

π-Complex Formation: The gold(III) catalyst coordinates with the alkyne triple bond of the N-propargyl aniline intermediate, forming a π-complex. This coordination polarizes the alkyne, rendering it highly electrophilic.

-

6-endo-dig Cyclization: The electron-rich aniline ring, specifically the C6 carbon, acts as an intramolecular nucleophile. It attacks the activated alkyne in a 6-endo-dig fashion. This step is regioselective, favoring the formation of the six-membered quinoline ring over a five-membered indole ring.[6]

-

Rearomatization/Protodeauration: The resulting cationic intermediate undergoes rapid rearomatization by losing a proton. Subsequent protodeauration releases the cyclized product and regenerates the active gold catalyst, allowing it to re-enter the catalytic cycle.

Caption: Simplified mechanism of the key cyclization step.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Step I: Synthesis of N-(3-((tert-butyldimethylsilyl)oxy)prop-2-yn-1-yl)-2,3-difluoroaniline

-

Rationale: This step involves the N-alkylation of 2,3-difluoroaniline. Sodium hydride (NaH) is used as a strong, non-nucleophilic base to deprotonate the aniline nitrogen, forming a highly nucleophilic anilide anion. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, effectively solvating the sodium cation. The reaction is conducted at 0°C initially to control the exothermic deprotonation step before warming to ensure the reaction goes to completion.

-

Protocol:

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

-

Wash the NaH with dry hexanes (3x) to remove the mineral oil, and carefully decant the hexanes each time.

-

Add anhydrous DMF to the flask, and cool the resulting suspension to 0°C in an ice bath.

-

Slowly add a solution of 2,3-difluoroaniline (1.0 eq.) in anhydrous DMF dropwise via a syringe.

-

Stir the mixture at 0°C for 30 minutes. The formation of the sodium anilide may be observed as a color change.

-

Add a solution of 3-bromo-1-((tert-butyldimethylsilyl)oxy)propyne (1.1 eq.) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the title compound.

-

Step II: 7,8-Difluoro-3-((tert-butyldimethylsilyl)oxy)quinoline

-

Rationale: This is the pivotal ring-forming reaction. Gold(III) chloride (AuCl₃) is chosen as the catalyst for its proven efficacy in activating alkynes for intramolecular hydroarylation.[2] Anhydrous acetonitrile (CH₃CN) is used as the solvent. The reaction is heated to facilitate the cyclization process.

-

Protocol:

-

To a flame-dried Schlenk tube under an inert nitrogen atmosphere, add the N-alkynyl aniline intermediate from Step I (1.0 eq.) and anhydrous acetonitrile.

-

Add gold(III) chloride (AuCl₃, 0.05 eq.) to the solution.

-

Seal the tube and heat the reaction mixture to 80°C in an oil bath.

-

Stir for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter it through a short plug of Celite to remove the catalyst.

-

Rinse the Celite plug with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.

-

Step III: 7,8-Difluoroquinolin-3-ol

-

Rationale: The final step is the removal of the TBDMS protecting group. Tetrabutylammonium fluoride (TBAF) is the standard reagent for this transformation. It provides a source of fluoride ions which have a very high affinity for silicon, leading to clean and efficient cleavage of the Si-O bond under mild conditions.

-

Protocol:

-

Dissolve the crude product from Step II (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.

-

Add a 1.0 M solution of TBAF in THF (1.5 eq.) dropwise at room temperature.

-

Stir the reaction for 1-2 hours. Monitor the deprotection by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization or flash column chromatography to afford pure 7,8-Difluoroquinolin-3-ol.

-

Data Summary

The following table summarizes the key reaction parameters and expected outcomes for the proposed synthesis. Yields are estimated based on analogous transformations reported in the literature.

| Step | Reactants | Key Reagents / Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| I | 2,3-Difluoroaniline, 3-Bromo-1-((TBDMS)oxy)propyne | NaH | DMF | 0 → RT | 12-16 | 75-85 |

| II | N-(3-((TBDMS)oxy)prop-2-yn-1-yl)-2,3-difluoroaniline | AuCl₃ (5 mol%) | CH₃CN | 80 | 4-8 | 80-90 |

| III | 7,8-Difluoro-3-((TBDMS)oxy)quinoline | TBAF | THF | RT | 1-2 | 90-98 |

Conclusion

The synthetic route detailed in this guide represents a modern, reliable, and highly adaptable method for the preparation of 7,8-Difluoroquinolin-3-ol. By employing a protecting group strategy and a powerful gold-catalyzed intramolecular cyclization, this pathway overcomes the limitations of classical quinoline syntheses to selectively generate the desired 3-hydroxy isomer. The provided protocols are grounded in established chemical principles and offer a clear roadmap for researchers and drug development professionals seeking to access this valuable heterocyclic building block for further exploration and application.

References

- Zhang, X., Yao, T., & Larock, R. C. (2010). Synthesis of substituted quinolines by the electrophilic cyclization of n-(2-alkynyl)anilines. Tetrahedron, 66(6), 1177-1187. [URL: https://doi.org/10.1016/j.tet.2009.12.012]

- Larock, R. C., et al. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(5), 763-766. [URL: https://pubs.acs.org/doi/10.1021/ol0476218]

- Zhang, X., Campo, M. A., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 70(18), 7334-7343. [URL: https://pubs.acs.org/doi/10.1021/jo050964j]

- Larock, R. C., et al. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(5), 763-766. [URL: https://pubs.acs.org/doi/abs/10.1021/ol0476218]

- Larock, R. C., et al. (2010). Synthesis of substituted quinolines by the electrophilic cyclization of n-(2-alkynyl)anilines. Tetrahedron, 66(6), 1177-1187. [URL: https://www.scilit.net/article/2e5e408d277732a35368541a8775267b]

- Boger, D. L., & Chen, J.-H. (1998). A Modified Friedlander Condensation for the Synthesis of 3-Hydroxyquinoline-2-carboxylates. The Journal of Organic Chemistry, 63(24), 8930-8935. [URL: https://pubs.acs.org/doi/10.1021/jo981448q]

- Sreelatha, T., & Muralidharan, A. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 14(1), 1-20. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10754217/]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Friedländer Quinoline Synthesis. Retrieved from [Link]

- Omar, W. A. E., & Hormi, O. E. O. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Heterocyclic Chemistry, 49(6), 1340-1346. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.928]

- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2023). Journal of Natural Products, 86(3), 634-643. [URL: https://pubs.acs.org/doi/10.1021/acs.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). Molecules, 25(21), 5089. [URL: https://www.mdpi.com/1420-3049/25/21/5089]

-

ResearchGate. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved from [Link]

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4321. [URL: https://www.mdpi.com/1420-3049/25/18/4321]

- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2024). Molbank, 2024(2), M1889. [URL: https://www.mdpi.com/1422-8599/2024/2/M1889]

- Google Patents. (2016). CN105906563A - Synthesis method of 7, 8-difluoroquinoline-3-formic acid.

- 8-Hydroxyquinoline-substituted boron-dipyrromethene compounds: synthesis, structure, and OFF-ON-OFF type of pH-sensing properties. (2015). Dalton Transactions, 44(1), 269-281. [URL: https://pubmed.ncbi.nlm.nih.gov/25380063/]

- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2018). Molecules, 23(6), 1280. [URL: https://pubmed.ncbi.nlm.nih.gov/29890637/]

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4321. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7570457/]

-

ResearchGate. (2019). Synthesis of 3-Organoseleno-Substituted Quinolines Through Cyclization of 2-Aminophenylprop-1-yn-3-ols Promoted by Iron(III) Chloride with Diorganyl Diselenides. Retrieved from [Link]

Sources

An In-depth Technical Guide to 7,8-Difluoroquinolin-3-ol: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 7,8-Difluoroquinolin-3-ol, a fluorinated heterocyclic compound of increasing interest to researchers in medicinal chemistry and drug development. We will delve into its chemical structure, plausible synthetic routes, analytical characterization, and potential applications, offering insights grounded in established chemical principles and supported by available data.

Introduction: The Significance of Fluorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The strategic incorporation of fluorine atoms into the quinoline ring system can profoundly influence a molecule's physicochemical properties. Fluorination is known to enhance metabolic stability, improve lipophilicity, and modulate binding affinity to biological targets, thereby offering a powerful tool for optimizing drug candidates[2][3]. 7,8-Difluoroquinolin-3-ol, with its distinct substitution pattern, represents a valuable building block for the synthesis of novel bioactive molecules.

Physicochemical Properties of 7,8-Difluoroquinolin-3-ol

A clear understanding of the fundamental physicochemical properties of 7,8-Difluoroquinolin-3-ol is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1314012-52-6 | PubChem |

| Molecular Formula | C₉H₅F₂NO | PubChem |

| Molecular Weight | 181.14 g/mol | PubChem |

| IUPAC Name | 7,8-difluoroquinolin-3-ol | PubChem |

| SMILES | C1=CC(=C(C2=NC=C(C=C21)O)F)F | PubChem |

| InChI | InChI=1S/C9H5F2NO/c10-7-2-1-5-3-6(13)4-12-9(5)8(7)11/h1-4,13H | PubChem |

| Predicted XLogP3 | 2.0 | PubChemLite |

Synthesis of 7,8-Difluoroquinolin-3-ol: A Proposed Pathway

A Chinese patent (CN104447543B) outlines a method for the synthesis of 3-amino-7,8-difluoroquinoline, which serves as a crucial starting point for our proposed synthesis[4].

Proposed Synthetic Workflow

Sources

A Technical Guide to the Spectroscopic Profile of 7,8-Difluoroquinolin-3-ol

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 7,8-Difluoroquinolin-3-ol, a fluorinated quinolinol derivative of interest in medicinal chemistry and materials science. In the absence of extensive publicly available experimental data for this specific molecule, this document leverages established spectroscopic principles and comparative analysis with structurally related fluoroquinolones and quinolinol compounds to construct a detailed, predictive spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical analysis of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Methodologies for spectral acquisition are also detailed, providing a robust framework for the experimental characterization of this and similar compounds.

Introduction: The Significance of 7,8-Difluoroquinolin-3-ol

7,8-Difluoroquinolin-3-ol belongs to the broad class of quinolone compounds, which are renowned for their diverse biological activities, most notably as antibacterial agents.[1] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The specific placement of two fluorine atoms on the benzene ring of the quinoline scaffold, coupled with a hydroxyl group on the pyridinone ring, suggests that 7,8-Difluoroquinolin-3-ol may possess unique electronic and conformational properties. Accurate spectroscopic characterization is the cornerstone of understanding its structure, purity, and behavior in various chemical and biological systems.

This guide provides an in-depth analysis of the expected spectroscopic data for 7,8-Difluoroquinolin-3-ol, thereby facilitating its unambiguous identification and characterization in research and development settings.

Molecular Structure and Spectroscopic Correlations

The molecular structure of 7,8-Difluoroquinolin-3-ol is foundational to interpreting its spectroscopic data. The key structural features include a quinoline core, two fluorine substituents at positions 7 and 8, and a hydroxyl group at position 3. These features will give rise to distinct signals in various spectroscopic analyses.

Figure 1. Molecular Structure of 7,8-Difluoroquinolin-3-ol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 7,8-Difluoroquinolin-3-ol, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. The aromatic region will be of particular interest.

Expected ¹H NMR Data (in DMSO-d₆, predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.5-10.5 | broad singlet | - | OH |

| ~8.5-8.7 | doublet | ~2-3 | H2 |

| ~7.8-8.0 | doublet | ~4-5 | H4 |

| ~7.3-7.5 | doublet of doublets | ~8-9, ~4-5 | H5 |

| ~7.1-7.3 | doublet of doublets | ~8-9, ~1-2 | H6 |

Interpretation:

-

The hydroxyl proton (OH) is expected to be a broad singlet, and its chemical shift will be highly dependent on concentration and solvent.

-

The protons on the pyridinone ring (H2 and H4) will appear as doublets due to coupling with each other.

-

The protons on the benzene ring (H5 and H6) will exhibit more complex splitting patterns due to coupling with each other and with the fluorine atoms at positions 7 and 8. The vicinal H-H coupling will be in the range of 8-9 Hz, while the smaller couplings will be due to long-range H-F interactions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of fluorine atoms will cause splitting of the signals for the carbons to which they are attached and for adjacent carbons.

Expected ¹³C NMR Data (in DMSO-d₆, predicted):

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment |

| ~160-165 | - | C3 |

| ~145-150 (d) | ¹JCF ≈ 240-260 | C7 |

| ~140-145 (d) | ¹JCF ≈ 240-260 | C8 |

| ~135-140 | - | C8a |

| ~130-135 (d) | ²JCF ≈ 15-25 | C6 |

| ~125-130 | - | C4 |

| ~120-125 (d) | ²JCF ≈ 15-25 | C5a |

| ~115-120 (dd) | ³JCF ≈ 5-10 | C5 |

| ~110-115 | - | C4a |

| ~105-110 | - | C2 |

Interpretation:

-

Carbons directly bonded to fluorine (C7 and C8) will show large one-bond C-F coupling constants (¹JCF).[2]

-

Carbons two or three bonds away from the fluorine atoms will exhibit smaller coupling constants (²JCF and ³JCF).

-

The chemical shifts are influenced by the electronegativity of the fluorine and oxygen atoms. Carbons attached to these atoms will be deshielded and appear at higher chemical shifts.[3]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.[4][5][6]

Expected ¹⁹F NMR Data (referenced to CFCl₃, predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling | Assignment |

| -110 to -130 | doublet of doublets | F-F, F-H | F7 |

| -130 to -150 | doublet of doublets | F-F, F-H | F8 |

Interpretation:

-

The two fluorine atoms are in different chemical environments and are expected to show two distinct signals.

-

These signals will be split into doublets of doublets due to coupling with each other (F-F coupling) and with neighboring protons (F-H coupling). The magnitude of F-F coupling through an aromatic ring is typically in the range of 15-25 Hz.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of 7,8-Difluoroquinolin-3-ol.

Materials:

-

7,8-Difluoroquinolin-3-ol sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 7,8-Difluoroquinolin-3-ol and dissolve it in ~0.6 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Set the spectral width to encompass the expected fluorine chemical shifts.

-

Acquire the spectrum with proton decoupling to simplify the multiplets if desired, or without decoupling to observe H-F couplings.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

-

Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

Figure 2. Workflow for NMR analysis of 7,8-Difluoroquinolin-3-ol.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Expected Mass Spectrometry Data:

The nominal molecular weight of 7,8-Difluoroquinolin-3-ol (C₉H₅F₂NO) is 181.14 g/mol .[7] High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement.

Predicted m/z values for common adducts: [8]

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₉H₆F₂NO⁺ | 182.0412 |

| [M+Na]⁺ | C₉H₅F₂NNaO⁺ | 204.0231 |

| [M-H]⁻ | C₉H₄F₂NO⁻ | 180.0266 |

Fragmentation Pattern (Electron Ionization - EI):

Under EI conditions, the molecular ion peak (M⁺˙) at m/z 181 would be expected. Common fragmentation pathways for quinolones involve the loss of small neutral molecules such as CO, HCN, and cleavage of substituents.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 7,8-Difluoroquinolin-3-ol.

Materials:

-

7,8-Difluoroquinolin-3-ol sample

-

HPLC-grade solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., ESI-QTOF, GC-MS)

Procedure (for ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent.

-

-

Infusion:

-

Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition:

-

Acquire spectra in both positive and negative ion modes.

-

For HRMS, ensure the instrument is properly calibrated.

-

For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., [M+H]⁺) and apply collision-induced dissociation (CID).

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Broad | O-H stretch (hydroxyl) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 1620-1650 | Strong | C=O stretch (pyridinone) |

| 1500-1600 | Medium-Strong | C=C and C=N stretches (aromatic rings) |

| 1200-1300 | Strong | C-F stretch |

| 1100-1200 | Strong | C-O stretch (hydroxyl) |

Interpretation:

-

The broad band in the high-frequency region is characteristic of the O-H stretching vibration of the hydroxyl group.

-

The strong absorption around 1620-1650 cm⁻¹ is indicative of the carbonyl group in the pyridinone ring.

-

The presence of strong C-F stretching bands in the fingerprint region confirms the fluorination of the molecule.

Experimental Protocol for IR Spectroscopy

Objective: To identify the functional groups in 7,8-Difluoroquinolin-3-ol.

Materials:

-

7,8-Difluoroquinolin-3-ol sample

-

FTIR spectrometer with an ATR accessory

Procedure:

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption bands.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline core is a chromophore that absorbs UV radiation.

Expected UV-Vis Absorption Maxima (in Methanol):

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~230-250 | High | π → π |

| ~270-290 | Medium | π → π |

| ~330-350 | Low | n → π* |

Interpretation:

-

Fluoroquinolones typically exhibit multiple absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions within the aromatic system.[9][10][11]

-

The exact position and intensity of these bands can be influenced by the solvent polarity and pH.

Experimental Protocol for UV-Vis Spectroscopy

Objective: To determine the absorption maxima of 7,8-Difluoroquinolin-3-ol.

Materials:

-

7,8-Difluoroquinolin-3-ol sample

-

UV-grade solvent (e.g., methanol, ethanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the sample of known concentration.

-

Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Use the pure solvent as a blank to zero the instrument.

-

Record the absorption spectrum of the sample solution over a range of wavelengths (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

Conclusion

This technical guide has presented a detailed, predictive spectroscopic profile of 7,8-Difluoroquinolin-3-ol based on a thorough analysis of its molecular structure and comparison with related compounds. The expected ¹H, ¹³C, and ¹⁹F NMR, MS, IR, and UV-Vis data, along with standardized experimental protocols, provide a solid foundation for researchers to identify, characterize, and utilize this compound in their scientific endeavors. While the data presented herein are theoretical, they are grounded in established spectroscopic principles and are expected to closely match experimental results. This guide serves as a valuable resource for the scientific community, facilitating further research into the properties and applications of this and other novel fluoroquinolone derivatives.

References

- Urbania, B., & Kokot, Z. J. (2012). Spectroscopic Investigations of Fluoroquinolones Metal Ion Complexes. Acta Poloniae Pharmaceutica, 69(4), 621-628.

- Sultana, N., Arayne, M. S., & Naveed, S. (2008). Spectrophotometric Methods for the Determination of Fluoroquinolones: A Review. Critical Reviews in Analytical Chemistry, 38(2), 104-116.

- Park, S. Y., Kwon, O. H., & Kim, Y. R. (2001). Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. Journal of Photochemistry and Photobiology A: Chemistry, 143(2-3), 149-156.

- Nguyen, T. A., & Nguyen, T. H. (2015). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry, 2015, 856193.

- Abu-Shqair, I., Diab, N., Salim, R., & Al-Subu, M. (2013). Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA. Journal of Chemistry, 2013, 1-6.

-

PubChem. (n.d.). 7,8-difluoroquinolin-3-ol. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 7,8-Difluoroquinolin-3-ol. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 5-Chloro-7,8-difluoro-quinolin-3-ol. Retrieved January 5, 2026, from [Link]

- Kobal, G., et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 8(11), 7546-7556.

- Gerig, J. T. (2004). Fluorine NMR. eMagRes, 5(2), 229-238.

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved January 5, 2026, from [Link]

-

Doron Scientific. (2023). 7,8-Difluoroquinolin-3-ol. Retrieved January 5, 2026, from [Link]

-

University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved January 5, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 5, 2026, from [Link]

-

JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. Retrieved January 5, 2026, from [Link]

- Gîrd, C. E., et al. (2023). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Pharmaceuticals, 16(7), 960.

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. jeol.com [jeol.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 7,8-Difluoroquinolin-3-ol | C9H5F2NO | CID 68285573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 7,8-difluoroquinolin-3-ol (C9H5F2NO) [pubchemlite.lcsb.uni.lu]

- 9. tandfonline.com [tandfonline.com]

- 10. Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Navigating the Spectral Complexity of Fluorinated Heterocycles

The integration of fluorine into pharmaceutical scaffolds is a cornerstone of modern drug development, prized for its ability to modulate metabolic stability, lipophilicity, and binding affinity. The 7,8-difluoroquinolin-3-ol core, a key pharmacophore in various developmental agents, presents a unique and intricate challenge for structural elucidation. The presence of two adjacent fluorine atoms on the carbocyclic ring, coupled with the electronic effects of the quinolinol system, creates a complex spin system that demands a sophisticated, multi-dimensional Nuclear Magnetic Resonance (NMR) approach.

This guide eschews a simplistic, step-by-step template. Instead, it offers a strategic workflow, grounded in first principles, to guide the researcher from a raw sample to an unambiguously confirmed molecular structure. We will explore not just what experiments to run, but why specific choices are made, how to interpret the resulting data in a self-validating manner, and how to leverage the full power of modern NMR spectroscopy to resolve the nuanced challenges posed by this molecule.

Foundational Analysis: The Power of 1D NMR

The initial characterization begins with one-dimensional NMR experiments. These spectra provide the fundamental framework of the molecule's proton, carbon, and fluorine environments.

Sample Preparation: A Critical First Step

The quality of NMR data is inextricably linked to sample preparation. For 7,8-difluoroquinolin-3-ol, a polar, hydrogen-bonding capable solvent is required.

Protocol 1: Standard Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively solubilizes the quinolinol, and its ability to form hydrogen bonds with the 3-hydroxyl proton prevents rapid chemical exchange, allowing for its observation in the ¹H NMR spectrum.[1][2]

-

Concentration: Accurately weigh approximately 5-10 mg of the analyte.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Homogenization: Vortex the sample for 30 seconds to ensure a homogenous solution. A brief sonication step can be used if dissolution is slow.

-

Referencing: Tetramethylsilane (TMS) is added as an internal standard for referencing the ¹H and ¹³C NMR spectra to 0.00 ppm. For ¹⁹F NMR, an external reference of CFCl₃ (Trichlorofluoromethane) at 0 ppm is standard.[3][4]

¹H NMR: The Proton Landscape

The ¹H NMR spectrum provides the initial count of chemically distinct protons and reveals critical connectivity information through spin-spin coupling.

-

Expert Insight: The aromatic region (typically 7.0-9.0 ppm) will be particularly complex due to both homo-nuclear (H-H) and hetero-nuclear (H-F) couplings. The protons H-4, H-5, and H-6 will exhibit splitting patterns that are not simple first-order multiplets. Analyzing these complex patterns requires understanding that coupling constants are transmitted through chemical bonds.[5][6]

Expected ¹H NMR Features:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |

| H-2 | 8.5 - 8.8 | Singlet (s) or narrow doublet due to coupling with H-4 (⁴JHH) |

| H-4 | 7.8 - 8.2 | Doublet of doublets (dd) or more complex multiplet due to coupling with H-2, H-5, and potentially F-8. |

| H-5 | 7.2 - 7.6 | Doublet of doublets of doublets (ddd) due to coupling with H-6, F-7, and F-8. |

| H-6 | 7.0 - 7.4 | Doublet of doublets of doublets (ddd) due to coupling with H-5, F-7, and F-8. |

| 3-OH | > 10.0 (broad) | Broad singlet (bs), exchangeable with D₂O. Its position is concentration and temperature dependent.[7] |

¹³C NMR: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The presence of fluorine atoms introduces significant C-F coupling, which can be a powerful diagnostic tool.

-

Expert Insight: Carbons directly bonded to fluorine (C-7, C-8) will appear as large doublets due to one-bond C-F coupling (¹JCF), typically in the range of 240-260 Hz. Carbons two or three bonds away will show smaller couplings (²JCF, ³JCF), providing crucial long-range connectivity information.[8][9]

Expected ¹³C NMR Features:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |

| C-2 | 145 - 150 | Singlet or small doublet (coupling to F) |

| C-3 | 165 - 175 | Singlet |

| C-4 | 110 - 115 | Singlet or small doublet (coupling to F) |

| C-4a | 120 - 125 | Doublet of doublets (dd) due to coupling with F-7 and F-8 |

| C-5 | 115 - 120 | Doublet of doublets (dd) due to coupling with F-7 and F-8 |

| C-6 | 118 - 123 | Doublet of doublets (dd) due to coupling with F-7 and F-8 |

| C-7 | 150 - 155 | Doublet (d), ¹JCF ≈ 250 Hz |

| C-8 | 148 - 153 | Doublet (d), ¹JCF ≈ 250 Hz |

| C-8a | 135 - 140 | Doublet (d) due to coupling with F-8 |

¹⁹F NMR: The Fluorine Perspective

¹⁹F NMR is indispensable for analyzing fluorinated compounds. Its high sensitivity and vast chemical shift range make it a powerful tool for resolving structural details.[3][10][11]

-

Expert Insight: The two fluorine atoms, F-7 and F-8, will couple to each other, resulting in a doublet for each signal in the ¹⁹F spectrum. They will also show smaller couplings to nearby protons (H-5, H-6), which can be observed with high-resolution acquisition. The chemical shifts are highly sensitive to the electronic environment.[5]

Expected ¹⁹F NMR Features:

| Fluorine Assignment | Expected Chemical Shift (δ, ppm, rel. to CFCl₃) | Expected Multiplicity & Coupling (J, Hz) |

| F-7 | -130 to -150 | Doublet (d) due to coupling with F-8 (³JFF), further split by H-5/H-6 |

| F-8 | -130 to -150 | Doublet (d) due to coupling with F-7 (³JFF), further split by H-5/H-6 |

Deconvoluting Complexity: The 2D NMR Toolkit

While 1D NMR provides a list of components, 2D NMR builds the molecule, connecting the pieces through correlations. This is a self-validating system where data from multiple experiments must converge to support a single structural hypothesis.

COSY (Correlation Spectroscopy): Mapping H-H Connections

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[12][13]

-

Causality: This is the first step in assembling molecular fragments. For 7,8-difluoroquinolin-3-ol, a key correlation (cross-peak) is expected between H-5 and H-6. The absence of a strong cross-peak between H-2 and H-4 would confirm their para-relationship.

Protocol 2: Acquiring a ¹H-¹H COSY Spectrum

-

Load the prepared sample and tune the probe for ¹H.

-

Acquire a standard 1D ¹H spectrum to determine the spectral width.

-

Select a standard COSY pulse program (e.g., cosygpqf on Bruker systems).

-

Set the spectral width in both dimensions to cover all proton signals.

-

Acquire the data with a sufficient number of scans (e.g., 2-4) and increments (e.g., 256 in F1) to achieve good resolution and signal-to-noise.

-

Process the data using a sine-bell window function and perform Fourier transformation in both dimensions.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment reveals one-bond correlations between protons and the carbons they are directly attached to.[14][15]

-

Causality: This experiment is the most reliable way to assign protonated carbons. Each cross-peak definitively links a signal in the ¹H spectrum to a signal in the ¹³C spectrum. For example, the proton signal assigned as H-5 will show a cross-peak to the carbon signal for C-5. This is a critical validation step. Quaternary carbons (like C-3, C-4a, C-7, C-8, C-8a) will be absent from the HSQC spectrum, which is diagnostically important.[16]

Protocol 3: Acquiring a ¹H-¹³C HSQC Spectrum

-

Use the same sample. Tune the probe for both ¹H and ¹³C.

-

Acquire standard 1D spectra for both nuclei to determine spectral widths.

-

Select an HSQC pulse program with multiplicity editing (e.g., hsqcedetgpsp on Bruker systems). This will phase CH/CH₃ peaks opposite to CH₂ peaks, aiding in assignment.

-

Set the ¹H spectral width (F2) and ¹³C spectral width (F1).

-

The experiment is optimized for a one-bond coupling constant (¹JCH) of ~145 Hz, which is a standard value for aromatic and heteroaromatic systems.

-